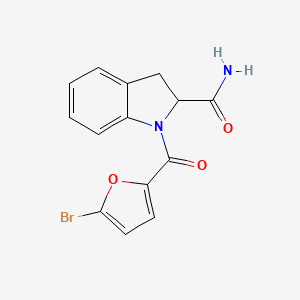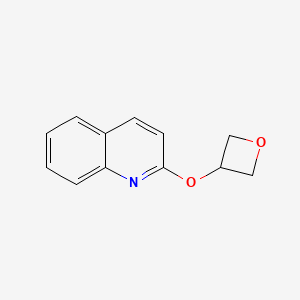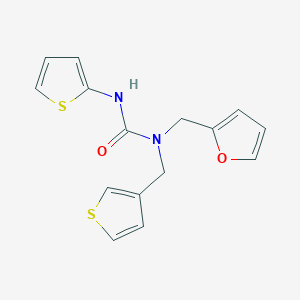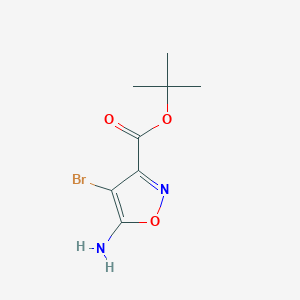
Tert-butyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with tert-butyl, amino, bromo, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Introduction of the Bromo Group: Bromination of the oxazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Esterification: The carboxylate group can be introduced via esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromo group with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Dehalogenated oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of complex organic molecules.
Material Science: It may be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of tert-butyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the structure of the final bioactive molecule derived from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate: Similar structure with a chloro group instead of a bromo group.
Tert-butyl 5-amino-4-fluoro-1,2-oxazole-3-carboxylate: Similar structure with a fluoro group instead of a bromo group.
Tert-butyl 5-amino-4-iodo-1,2-oxazole-3-carboxylate: Similar structure with an iodo group instead of a bromo group.
Uniqueness
Tert-butyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate is unique due to the presence of the bromo group, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling, allowing for the introduction of various substituents. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
tert-butyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3/c1-8(2,3)13-7(12)5-4(9)6(10)14-11-5/h10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUWYVYDJZRBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-6-chloro-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2896830.png)
![N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2896837.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate](/img/structure/B2896838.png)
![Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2896839.png)
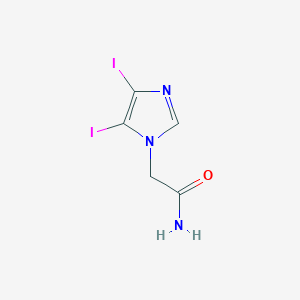
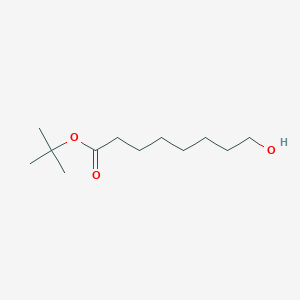

![N-(1'-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2896845.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2896847.png)
![2-Chloro-N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2896848.png)
